2,5-Dibromo-3-methylthiophene

Catalog No.
S1508917
CAS No.
13191-36-1
M.F
C5H4Br2S
M. Wt
255.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromo-3-methylthiophene

CAS Number

13191-36-1

Product Name

2,5-Dibromo-3-methylthiophene

IUPAC Name

2,5-dibromo-3-methylthiophene

Molecular Formula

C5H4Br2S

Molecular Weight

255.96 g/mol

InChI

InChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3

InChI Key

IHFXZROPBCBLLG-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1)Br)Br

Canonical SMILES

CC1=C(SC(=C1)Br)Br

Synthesis and Characterization:

2,5-Dibromo-3-methylthiophene is an organic compound with the chemical formula C5H4Br2S. It is a liquid at room temperature and has been synthesized through various methods, including the bromination of 3-methylthiophene with elemental bromine or N-bromosuccinimide [, ]. Its characterization has been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming its structure and purity [, ].

Potential Applications:

While the specific scientific research applications of 2,5-Dibromo-3-methylthiophene are limited, its unique structure and properties have led to its exploration in several areas:

  • Precursor for Functionalized Thiophenes

    The presence of bromine atoms in the 2 and 5 positions makes 2,5-Dibromo-3-methylthiophene a valuable precursor for the synthesis of various functionalized thiophenes through substitution reactions. These functionalized thiophenes can possess diverse properties and applications in various fields, including organic electronics, pharmaceuticals, and materials science [, ].

  • Building Block for Heterocyclic Compounds

    The thiophene ring structure, along with the presence of a methyl group, makes 2,5-Dibromo-3-methylthiophene a potential building block for the synthesis of more complex heterocyclic compounds. These compounds can exhibit unique biological activities or other interesting properties, prompting further research [].

Current Research and Future Directions:

Future research directions could involve:

  • Exploring the development of efficient and selective methods for the functionalization of 2,5-Dibromo-3-methylthiophene.
  • Investigating the incorporation of 2,5-Dibromo-3-methylthiophene into various functional materials, such as polymers, organic electronics, and catalysts.
  • Studying the potential biological activities of 2,5-Dibromo-3-methylthiophene or its derivatives.

2,5-Dibromo-3-methylthiophene is an organosulfur compound with the molecular formula C5H4Br2S. It features a thiophene ring substituted at the 2 and 5 positions with bromine atoms and a methyl group at the 3 position. This compound is notable for its potential applications in organic electronics and pharmaceuticals due to its unique electronic properties and reactivity.

The reactivity of 2,5-dibromo-3-methylthiophene primarily includes halogenation, nucleophilic substitutions, and cross-coupling reactions. A significant reaction pathway involves the Suzuki cross-coupling reaction, which allows for the introduction of various aryl groups at the brominated positions. This method has been shown to yield diverse derivatives of 2,5-dibromo-3-methylthiophene when reacted with arylboronic acids under palladium catalysis, resulting in products that retain the thiophene core while expanding their functionalization .

Research indicates that derivatives of 2,5-dibromo-3-methylthiophene exhibit various biological activities. For instance, some synthesized compounds have shown moderate hemolytic activity, indicating potential toxicity towards red blood cells. The presence of different substituents on the aromatic rings can significantly influence these biological properties, with certain derivatives demonstrating enhanced activity due to electron-withdrawing groups .

The synthesis of 2,5-dibromo-3-methylthiophene can be achieved through several methods:

  • Bromination: Starting from 3-methylthiophene, bromination can be performed using bromine or brominating agents to introduce bromine atoms at the 2 and 5 positions.
  • Suzuki Coupling: This method involves reacting 2,5-dibromo-3-methylthiophene with arylboronic acids in the presence of a palladium catalyst. The reaction conditions can be optimized for selectivity and yield, often yielding products in moderate to good yields depending on the substituents used .
  • Alternative Synthetic Routes: Other methods may include using different coupling reactions or modifications of existing thiophene derivatives to achieve desired substituents.

2,5-Dibromo-3-methylthiophene finds applications primarily in:

  • Organic Electronics: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: The compound and its derivatives may serve as precursors or active ingredients in drug development due to their biological activities.
  • Material Science: Used in the synthesis of polymers and materials with specific electronic or optical properties.

Studies involving interaction assessments have shown that derivatives of 2,5-dibromo-3-methylthiophene can interact with various biological targets. For example, some compounds have been evaluated for their hemolytic activity against red blood cells, revealing insights into their potential cytotoxic effects. These interactions are critical for understanding both therapeutic potentials and safety profiles .

Several compounds share structural similarities with 2,5-dibromo-3-methylthiophene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-MethylthiopheneMethyl group at position 3Lacks bromination; simpler structure
2-Bromo-3-methylthiopheneBromine at position 2Only one bromine; different reactivity
2,5-DibromothiopheneTwo bromines on thiopheneNo methyl group; higher reactivity
3-Ethyl-2-bromothiopheneEthyl group instead of methylDifferent alkyl substitution
2,5-Dichloro-3-methylthiopheneChlorine atoms instead of bromineDifferent halogen; varied electronic properties

The uniqueness of 2,5-dibromo-3-methylthiophene lies in its combination of two bromine substituents and a methyl group on the thiophene ring, which influences its reactivity and biological activity compared to other thiophenes.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13191-36-1

Wikipedia

2,5-Dibromo-3-methylthiophene

Dates

Modify: 2023-08-15

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